molecular formula C13H12BrNO B082810 4-Bromo-4'-methoxydiphenylamine CAS No. 13677-42-4

4-Bromo-4'-methoxydiphenylamine

Cat. No.: B082810
CAS No.: 13677-42-4
M. Wt: 278.14 g/mol
InChI Key: FXJJSRXECRBIPV-UHFFFAOYSA-N
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Description

4-Bromo-4’-methoxydiphenylamine is an organic compound with the molecular formula C13H12BrNO and a molecular weight of 278.14 g/mol It is a derivative of diphenylamine, where one phenyl ring is substituted with a bromine atom and the other with a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-4’-methoxydiphenylamine can be synthesized through several methods. One common approach involves the bromination of 4-methoxydiphenylamine using bromine in the presence of a suitable solvent such as chloroform . The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In industrial settings, the synthesis of 4-Bromo-4’-methoxydiphenylamine may involve continuous flow processes to enhance efficiency and yield. Modular microreaction systems have been developed to facilitate the rapid and homogeneous bromination of precursor compounds . These systems offer advantages such as precise control over reaction parameters and reduced formation of by-products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-4’-methoxydiphenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while nucleophilic substitution can introduce different functional groups at the bromine position .

Scientific Research Applications

4-Bromo-4’-methoxydiphenylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-4’-methoxydiphenylamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-4’-methoxydiphenylamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of bromine and methoxy groups makes it versatile for various chemical reactions and applications .

Properties

IUPAC Name

N-(4-bromophenyl)-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO/c1-16-13-8-6-12(7-9-13)15-11-4-2-10(14)3-5-11/h2-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJJSRXECRBIPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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